5-methoxy-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-methoxy-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Utilization in Heterocycles
5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives have been utilized in the synthesis of various heterocycles, which are significant in pharmaceutical research. For instance, Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were obtained through oxidation processes, highlighting their potential in creating tricyclic heterocycles (El-Nabi, 2004).
Pharmaceutical Research
In the realm of pharmaceutical research, this compound derivatives have shown potential. For example, 5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, closely related to this compound, demonstrated notable antiinflammatory and analgesic activities, suggesting their therapeutic potential (Muchowski et al., 1985).
Chemical Structure and Reactivity Studies
Recent studies have focused on the chemical structure and reactivity of this compound derivatives. For example, the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine was synthesized, and its structure was established based on various spectral data. This study is crucial for understanding the chemical properties and potential applications of these compounds (Halim & Ibrahim, 2022).
Exploration in Kinase Inhibitory Activity
The exploration of this compound derivatives in kinase inhibitory activity is another area of interest. For instance, a series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines were synthesized and evaluated for inhibition of DYRKIA kinase, demonstrating high inhibitory potencies, thus suggesting their potential in the development of new therapeutic agents (Gourdain et al., 2013).
Antimicrobial and Antitubercular Activity
Moreover, the antimicrobial and antitubercular activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been investigated, showing significant activity against certain strains, which highlights their potential in combating infectious diseases (Bodige et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 5-methoxy-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Its low molecular weight suggests that it may have good bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine are not fully explored yet. Related pyrrolopyridine derivatives have shown activity on kinase inhibition , which suggests that this compound might interact with enzymes and proteins in a similar manner.
Cellular Effects
Related compounds have shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that this compound might have similar effects on cell function.
Molecular Mechanism
Related compounds have shown to inhibit FGFR1, 2, and 3 . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature .
Metabolic Pathways
Pyridine, a related compound, has been shown to exhibit cytotoxic properties against tumor cells due to its ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Subcellular Localization
Related compounds have shown to inhibit FGFR1, 2, and 3 , suggesting that this compound might be localized in the same subcellular compartments where these receptors are found.
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-7(10-8)4-5-9-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFEVSWZUSXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415902 | |
Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-40-3 | |
Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route used to produce 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in this study?
A1: The research highlights a novel synthetic route for this compound-2-carboxylic acid using a four-step process involving Williamson and Reissert reactions []. The significance lies in its simplicity, cost-effectiveness, and suitability for industrial production due to readily available materials, straightforward purification, and minimal byproduct formation [].
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